Antimycin A4b - 117603-45-9

Antimycin A4b

Catalog Number: EVT-507318
CAS Number: 117603-45-9
Molecular Formula: C25H34N2O9
Molecular Weight: 506.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antimycin A4b is a natural product found in Streptomyces argillaceus and Streptomyces with data available.
Source

Antimycin A4b is derived from Streptomyces species, which are known for their ability to produce a diverse range of bioactive natural products. Specifically, the biosynthesis of antimycin compounds is regulated by specific gene clusters within these bacteria, which are responsible for the production and modification of the antibiotic .

Classification

Antimycin A4b is classified as a polyketide antibiotic. Polyketides are secondary metabolites produced by microorganisms through the action of polyketide synthases. The antimycin family exhibits structural similarities but varies in their specific functional groups and biological activities .

Synthesis Analysis

Methods

The synthesis of antimycin A4b can be achieved through both natural extraction from Streptomyces cultures and synthetic methods. The natural extraction involves culturing Streptomyces strains that produce antimycin compounds, followed by purification techniques such as liquid chromatography.

Technical Details:

  • Natural Synthesis: Cultivation of Streptomyces species on specific media that promote the production of antimycin A4b.
  • Synthetic Approaches: Recent studies have focused on enzymatic synthesis using engineered enzymes like AntB, which can facilitate the formation of various antimycin derivatives through acyltransfer reactions .
Molecular Structure Analysis

Structure

Antimycin A4b has a complex molecular structure characterized by a polyketide backbone. Its chemical formula is C23H30N2O7C_{23}H_{30}N_{2}O_{7}, and it features multiple functional groups that contribute to its biological activity.

Data:

  • Molecular Weight: Approximately 442.5 g/mol
  • Structural Features: The compound includes cyclic structures and various substituents that enhance its interaction with biological targets .
Chemical Reactions Analysis

Reactions

Antimycin A4b primarily functions as an inhibitor of mitochondrial electron transport chain complexes. It specifically inhibits complex III (cytochrome bc1 complex), leading to a disruption in ATP production within cells.

Technical Details:

  • Mechanism: By binding to the ubiquinone-binding site of cytochrome bc1, antimycin A4b prevents electron transfer, resulting in decreased cellular respiration and increased reactive oxygen species production .
  • Biochemical Assays: Various assays have been developed to study the inhibitory effects of antimycin A4b on mitochondrial respiration and its impact on cell viability.
Mechanism of Action

Antimycin A4b's mechanism involves the acceleration of protein degradation pathways, particularly targeting proteins like c-Myc. This compound enhances the degradation process through ubiquitin-proteasome pathways, thereby influencing cellular signaling and growth .

Process:

  1. Binding: Antimycin A4b binds to specific sites on target proteins.
  2. Ubiquitination: It facilitates the ubiquitination process, marking proteins for degradation.
  3. Degradation: The proteasome then degrades these tagged proteins, altering cellular functions.

Data:

  • Studies indicate that treatment with antimycin A4b increases levels of ubiquitinated proteins in various cell lines, demonstrating its role in modulating protein stability .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Antimycin A4b is stable under acidic conditions but may degrade under alkaline conditions.
  • Reactivity: It reacts with nucleophiles due to its electrophilic sites within the structure.

Relevant Data or Analyses:

  • Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to characterize the compound's structure and purity .
Applications

Antimycin A4b has several scientific uses:

  • Research Tool: It serves as a valuable tool for studying mitochondrial function and cellular respiration.
  • Cancer Research: Due to its ability to modulate protein degradation pathways, it is investigated for potential applications in cancer therapy by targeting oncogenic proteins like c-Myc .
  • Microbial Studies: Used in studies examining microbial metabolism and antibiotic resistance mechanisms.
Biosynthetic Pathways & Genetic Regulation

Streptomyces-Derived Secondary Metabolite Production

Antimycin A4b biosynthesis in Streptomyces species is governed by a sophisticated regulatory hierarchy integrating pathway-specific and global controls. The core regulator is the extracytoplasmic function (ECF) σ factor σAntA, which activates transcription of structural genes antGF and antHIJKLMNO. Unlike canonical ECF σ factors controlled by anti-σ factors, σAntA undergoes proteolytic regulation via the ClpXP protease system. The C-terminal di-alanine motif (Ala-Ala-COO⁻) of σAntA serves as a degradation signal (degron), and its mutation to Asp-Asp stabilizes the protein and enhances antimycin production [1] [7]. This represents the first documented link between proteolysis and natural product biosynthesis in actinobacteria.

Global physiological triggers include:

  • Nutrient depletion, which initiates aerial hyphae formation and coordinates secondary metabolism
  • Oxidative stress responses that modulate σAntA activity
  • Tryptophan availability, as this amino acid is the primary precursor for the antimycin scaffold [7]

Table 1: Key Regulatory Elements in Antimycin Biosynthesis

ComponentFunctionImpact on Antimycin A4b
σAntA (ECF σ factor)Activates operons antGF and antHIJKLMNOEssential for pathway expression
ClpXP proteaseDegrades σAntA via C-terminal degronLimits biosynthesis; removal increases yield
FscRI (LuxR regulator)Activates antBA and antCDE operonsInitiates early biosynthetic steps
TryptophanPrimary biosynthetic precursorAvailability correlates with production levels

Hybrid PKS/NRPS Biosynthetic Gene Cluster Architecture

The antimycin A4b biosynthetic gene cluster (ant) exhibits a conserved hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) architecture. Across Streptomyces strains, three cluster variants exist: long-form (17 genes), intermediate-form (16 genes), and short-form (15 genes). All variants share a core 15-gene set organized into four operons [7]:

  • Starter unit biosynthesis (antFGHIJKLN): Converts tryptophan to 3-aminosalicylate through a unique oxidative rearrangement. The pathway involves:
  • AntN: Tryptophan-2,3-dioxygenase opening indole ring → N-formyl-L-kynurenine
  • AntP: Kynureninase (absent in S-form clusters; primary metabolism enzyme substitutes)
  • AntF: Acyl-CoA ligase activating anthranilate
  • AntHIJKL: Multicomponent oxygenase catalyzing 1,2-shift to 3-aminosalicylate [7]
  • Dilactone assembly (antCD): The NRPS/PKS hybrid module (AntC) incorporates:
  • Module 1: Adenylation (A1) and condensation (C1) domains incorporating 3-aminosalicylate and L-threonine
  • Module 2: Adenylation (A2) domain loading pyruvate + ketoreductase (KR) domain reducing it to D-lactate
  • Thiosterase (TE) domain cyclizing the chain into the 9-membered dilactone [7]

Table 2: Core Enzymatic Machinery in Antimycin A4b Biosynthesis

Gene ModuleEnzymatic ComponentsFunction in Pathway
antFGHIJKLNOxygenase, CoA-ligase, carrier proteinsConverts tryptophan → 3-aminosalicylate
antC (NRPS/PKS)A1-C1-A2-KR-TE domainsAssembles dilactone core from 3-AS + Thr + Pyruvate
antD (PKS)Trans-AT PKSExtends acyl chain
antB/OFormamidase/O-methyltransferaseTailoring modifications (formamide group, methylation)
antE/MCrotonyl-CoA reductase/KetoreductasePrecursor supply and stereochemical control

Evolutionary Conservation of Antimycin Biosynthesis Across Actinomycetes

Antimycin biosynthetic clusters exhibit mosaic evolution through sub-cluster exchange and gene loss events. Genome mining of 117 Streptomyces strains reveals 14 harbor ant clusters classified as:

  • Long-form (L-form): 17 genes (e.g., S. ambofaciens, S. blastmyceticus)
  • Intermediate-form (I-form): 16 genes (e.g., Streptomyces sp. 303MFCol5.2)
  • Short-form (S-form): 15 genes (e.g., S. albus strains) [7]

Phylogenetic analysis indicates L-form clusters represent the ancestral state, with S-form clusters arising through loss of antP (kynureninase) and antQ (phosphopantetheinyl transferase). Strains with S-form clusters compensate by recruiting housekeeping enzymes for these functions. The conserved core across all variants includes the hybrid NRPS/PKS (antCD), starter unit biosynthesis (antFGHIJKL), and tailoring genes (antB/O) [7].

Horizontal transfer of functional sub-clusters drives diversification:

  • The 3-aminosalicylate biosynthesis module (antFGHIJKL) shares homology with phenylacetate catabolism clusters
  • antN (tryptophan dioxygenase) is phylogenetically distinct from primary metabolic counterparts
  • The PKS/NRPS scaffold shows concerted evolution within Streptomycetaceae but has been transferred to rare actinomycetes like Actinokineospora and Saccharopolyspora [4] [7]

Table 3: Distribution of ant Gene Cluster Variants in Actinomycetes

Actinomycete SpeciesCluster FormNotable Genetic Features
Streptomyces albus S4Short (15 genes)Lacks antP/antQ; uses housekeeping enzymes
Streptomyces blastmyceticusLong (17 genes)Contains complete kynurenine-processing machinery
Actinokineospora spp.Short variantHorizontally acquired core antCD-antB module
Saccharopolyspora spp.Short variantContains antC but divergent starter genes

The "bricks and mortar" evolutionary model applies to antimycin clusters: conserved "bricks" (e.g., NRPS/PKS core) maintain scaffold synthesis, while variable "mortar" genes (e.g., antP/antQ, regulatory elements) enable host-specific adaptations [4]. This modularity facilitates the generation of antimycin analogs like de-formyl-antimycin in strains lacking functional antB.

Chemodiversity Implications:Cluster variations directly influence structural diversity:

  • L-form clusters produce antimycins with complex alkyl side chains
  • S-form clusters yield simplified analogs like antimycin A4b
  • Mutations in ketoreductase (antM) alter stereochemistry at C4 [7]

Future engineering strategies should target:

  • Sub-cluster swapping between cluster variants
  • antM mutagenesis to generate novel stereoisomers
  • σAntA stabilization via degron editing to overdrive production

Properties

CAS Number

117603-45-9

Product Name

Antimycin A4b

IUPAC Name

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate

Molecular Formula

C25H34N2O9

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31)/t14-,15+,17-,20+,22+/m1/s1

InChI Key

GYANSQKXOLFAFP-IRSNHEQCSA-N

SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC

Isomeric SMILES

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC

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